molecular formula C12H17N B14527064 Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)- CAS No. 62378-88-5

Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)-

Cat. No.: B14527064
CAS No.: 62378-88-5
M. Wt: 175.27 g/mol
InChI Key: ILPLWMOMBPPIEY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)- typically involves the alkylation of 4-methylaniline. One common method is the reaction of 4-methylaniline with 1-methyl-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form coordination complexes with metal ions, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a ligand in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-: Similar structure but lacks the 1-methyl-2-propenyl group.

    Benzenamine, 2,4-dimethyl-: Similar structure but with different substitution patterns on the aromatic ring.

    Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group, leading to different chemical properties.

Uniqueness

Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)- is unique due to the presence of both a methyl group and a 1-methyl-2-propenyl group on the amino nitrogen. This unique substitution pattern imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications.

Properties

CAS No.

62378-88-5

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-but-3-en-2-yl-N,4-dimethylaniline

InChI

InChI=1S/C12H17N/c1-5-11(3)13(4)12-8-6-10(2)7-9-12/h5-9,11H,1H2,2-4H3

InChI Key

ILPLWMOMBPPIEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(C)C=C

Origin of Product

United States

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